7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-((3-methoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-((3-methoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H31N5O5 and its molecular weight is 445.52. The purity is usually 95%.
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Scientific Research Applications
Receptor Affinity and Psychotropic Potential
A study explored a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione, aiming to investigate their affinity and selectivity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) and potential psychotropic activity. The research identified compounds with significant anxiolytic and antidepressant properties, highlighting the therapeutic potential of such derivatives in treating mood disorders (Chłoń-Rzepa et al., 2013).
Structural and Molecular Insights
Another aspect of scientific inquiry involves understanding the molecular structure and behavior of purine derivatives. Investigations into the crystal structures of similar compounds provide insights into their conformational dynamics and intermolecular interactions, which are crucial for designing drugs with enhanced efficacy and reduced side effects. For example, the study of the crystal structure of 8-amino-7-(2-hydroxy-3-morpholinopropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione revealed a planar purine skeleton and a chair conformation of the morpholine ring, stabilized by a network of hydrogen bonds (Karczmarzyk et al., 1995).
Antitumor and Anti-inflammatory Applications
Derivatives of purine, such as the one under discussion, are also being investigated for their antitumor and anti-inflammatory properties. Research into the synthesis and biological evaluation of novel heterocycles like purino[7,8-g]-6-azapteridines and triazino[3,2-f]purines, derived from 8-aminotheophylline, showed potential antitumor activities and highlighted new pathways for developing anticancer therapies (Ueda et al., 1987).
properties
IUPAC Name |
7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-8-(3-methoxypropylamino)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O5/c1-14-7-8-17(11-15(14)2)32-13-16(28)12-27-18-19(24-21(27)23-9-6-10-31-5)25(3)22(30)26(4)20(18)29/h7-8,11,16,28H,6,9-10,12-13H2,1-5H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGORNHRCZOHRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2NCCCOC)N(C(=O)N(C3=O)C)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-((3-methoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione |
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